

Technical Support Center: CBP/p300-IN-5

Concentration Optimization

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Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CBP/p300 inhibitor, **CBP/p300-IN-5**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CBP/p300-IN-5**?

A1: **CBP/p300-IN-5** is a potent inhibitor of the histone acetyltransferase (HAT) activity of the homologous proteins CREB-binding protein (CBP) and p300.^{[1][2]} These proteins are crucial transcriptional co-activators that regulate gene expression by acetylating histone and non-histone proteins, which leads to a more open chromatin structure accessible for transcription.^[3] ^[4] By inhibiting the HAT activity of CBP/p300, **CBP/p300-IN-5** can modulate the expression of various genes involved in cellular processes like proliferation, differentiation, and apoptosis.^[5] ^[6]

Q2: What are the key signaling pathways affected by CBP/p300 inhibition?

A2: CBP/p300 are involved in multiple signaling pathways critical for cell growth and survival. Inhibition of CBP/p300 can impact pathways such as:

- Wnt/ β -catenin signaling: CBP/p300 act as co-activators for β -catenin, and their inhibition can disrupt the transcription of Wnt target genes.^[5]

- p53 signaling: CBP/p300 can acetylate p53, enhancing its stability and transcriptional activity.[\[5\]](#)
- HIF-1 α signaling: In response to hypoxia, CBP/p300 are recruited by HIF-1 α to activate the transcription of target genes.[\[5\]](#)
- NF- κ B signaling: CBP/p300 enhance the transcriptional activity of NF- κ B by acetylating its components.[\[5\]](#)
- Androgen Receptor (AR) signaling: In prostate cancer, CBP/p300 are co-activators of the androgen receptor.[\[7\]](#)

Q3: How should I prepare and store **CBP/p300-IN-5**?

A3: For in vitro experiments, **CBP/p300-IN-5** can be dissolved in DMSO to prepare a stock solution.[\[1\]](#) For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[\[2\]](#)[\[8\]](#)

Storage Recommendations:

- Powder: Store at -20°C for up to 3 years.[\[1\]](#)
- In solvent: Store at -80°C for up to 6 months.[\[1\]](#)

Q4: What are the reported IC₅₀ values for **CBP/p300-IN-5**?

A4: The half-maximal inhibitory concentration (IC₅₀) values for **CBP/p300-IN-5** are as follows:

- p300/CBP histone acetyltransferase (enzymatic assay): 18.8 nM[\[1\]](#)[\[2\]](#)
- H3K27Ac inhibition in PC-3 cells: 4.6 nM[\[1\]](#)
- LNCaP-FGC cell proliferation: 14.8 nM[\[1\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for **CBP/p300-IN-5** and other relevant CBP/p300 inhibitors.

Table 1: In Vitro Potency of **CBP/p300-IN-5**

Parameter	Value	Cell Line/System	Reference
IC50 (HAT activity)	18.8 nM	Enzymatic Assay	[1][2]
IC50 (H3K27Ac)	4.6 nM	PC-3	[1]
IC50 (Cell Proliferation)	14.8 nM	LNCaP-FGC	[1]

Table 2: In Vivo Dosage of **CBP/p300-IN-5**

Animal Model	Dosage	Tumor Growth Inhibition	Reference
SuDHL-8 xenograft	7.5 mg/kg/day	62%	[1]
22RV1 xenograft	7.5 mg/kg/day	48%	[1]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of **CBP/p300-IN-5** on cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

- Cells of interest
- Complete cell culture medium
- **CBP/p300-IN-5**
- DMSO (for stock solution)
- 96-well plates

- CCK-8 reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **CBP/p300-IN-5** in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **CBP/p300-IN-5** or vehicle control (medium with DMSO).
- Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
- Add 10 μ L of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for H3K27 Acetylation

This protocol outlines the procedure for detecting changes in histone H3 lysine 27 acetylation (H3K27ac) following treatment with **CBP/p300-IN-5**.

Materials:

- Cells of interest
- Complete cell culture medium
- **CBP/p300-IN-5**
- DMSO
- RIPA buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-H3K27ac and anti-total H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **CBP/p300-IN-5** or vehicle control for a specified time (e.g., 24 hours).
- Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3K27ac and total H3 overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Troubleshooting Guide

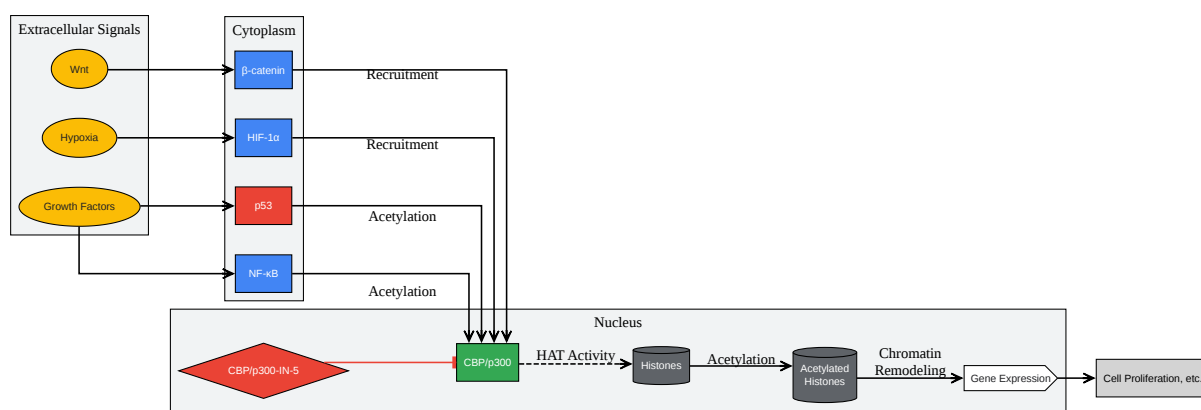
Issue	Possible Cause	Suggested Solution
Inconsistent or no effect on cell viability	<ul style="list-style-type: none">- Incorrect inhibitor concentration.- Cell line is resistant to CBP/p300 inhibition.- Insufficient treatment duration.- Inhibitor degradation.	<ul style="list-style-type: none">- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 μM).- Confirm CBP/p300 expression and activity in your cell line.- Extend the treatment time (e.g., up to 96 hours).- Prepare fresh stock solutions and store them properly.
High background in Western blots	<ul style="list-style-type: none">- Insufficient blocking.- Antibody concentration is too high.- Inadequate washing.	<ul style="list-style-type: none">- Increase blocking time or use a different blocking agent.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of washes.
Variability in H3K27ac levels	<ul style="list-style-type: none">- Inconsistent cell density or treatment conditions.- Issues with histone extraction or protein quantification.	<ul style="list-style-type: none">- Ensure uniform cell seeding and treatment application.- Use a reliable method for histone extraction and accurately determine protein concentrations before loading.
Off-target effects observed	<ul style="list-style-type: none">- Inhibitor concentration is too high.- The inhibitor may have other targets.	<ul style="list-style-type: none">- Use the lowest effective concentration of the inhibitor.- Compare the effects with another CBP/p300 inhibitor (e.g., A-485) or use genetic knockdown (siRNA/shRNA) of CBP/p300 to confirm specificity.[9][10]

Precipitation of the compound in culture medium

- Poor solubility of the compound at the working concentration.

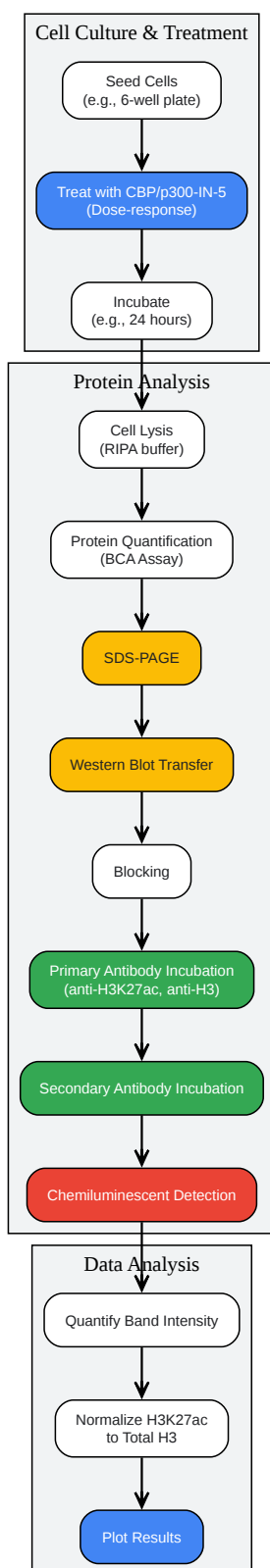
- Ensure the final DMSO concentration in the medium is low (typically <0.1%).- Prepare fresh dilutions from the stock solution for each experiment.

Visualizations



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Caption: Signaling pathways modulated by CBP/p300 and inhibited by **CBP/p300-IN-5**.



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Caption: Experimental workflow for assessing H3K27ac levels after **CBP/p300-IN-5** treatment.

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